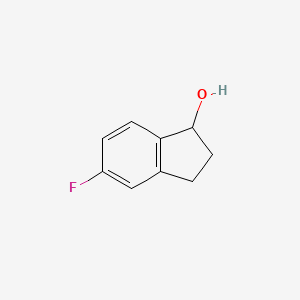5-Fluoro-2,3-dihydro-1H-inden-1-OL
CAS No.: 52085-92-4
Cat. No.: VC2095069
Molecular Formula: C9H9FO
Molecular Weight: 152.16 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 52085-92-4 |
|---|---|
| Molecular Formula | C9H9FO |
| Molecular Weight | 152.16 g/mol |
| IUPAC Name | 5-fluoro-2,3-dihydro-1H-inden-1-ol |
| Standard InChI | InChI=1S/C9H9FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2 |
| Standard InChI Key | FFJGCSVJFOTPEO-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1O)C=CC(=C2)F |
| Canonical SMILES | C1CC2=C(C1O)C=CC(=C2)F |
Compound Identification and Structure
Basic Identification Parameters
5-Fluoro-2,3-dihydro-1H-inden-1-ol is uniquely identified through various chemical identifiers that enable precise tracking and classification in chemical databases and literature. The compound is cataloged with CAS number 52085-92-4, which serves as its primary identifier in chemical repositories worldwide . This organic molecule has a relatively simple structure but plays an important role in organic chemistry research.
The following table summarizes the key identifiers associated with this compound:
| Identifier Type | Value |
|---|---|
| CAS Number | 52085-92-4 |
| IUPAC Name | 5-fluoro-1-indanol |
| Molecular Formula | C₉H₉FO |
| Molecular Weight | 152.17 g/mol |
| MDL Number | MFCD11219501 |
| InChI Key | FFJGCSVJFOTPEO-UHFFFAOYSA-N |
The compound is also known by several synonyms in scientific literature, including 5-Fluoro-indan-1-ol and 1H-Inden-1-ol, 5-fluoro-2,3-dihydro- . These alternative names are valuable for comprehensive literature searches when researching this compound's properties and applications.
Structural Characteristics
The molecular structure of 5-Fluoro-2,3-dihydro-1H-inden-1-ol consists of a benzene ring fused with a five-membered cyclopentane ring, forming the indene backbone. Two key functional groups define its chemical behavior: a hydroxyl (-OH) group at position 1 and a fluorine atom at position 5 . This particular arrangement gives the molecule its distinctive properties and reactivity profile.
The complete InChI code (International Chemical Identifier) provides a standardized representation of the molecular structure: 1S/C9H9FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2 . This code encodes the complete structural information including atom connectivity, hydrogen positions, and stereochemistry.
The presence of both the hydroxyl group and the fluorine atom creates an interesting electronic distribution within the molecule, potentially leading to selective reactivity patterns that could be exploited in synthetic applications. The fluorine atom, known for its high electronegativity, likely influences the electron density distribution across the aromatic ring system.
Stereochemistry
The core structure of 5-Fluoro-2,3-dihydro-1H-inden-1-ol contains a stereogenic center at position 1, where the hydroxyl group is attached. This creates the possibility for two enantiomers (R and S configurations) of the compound . The search results specifically identify a related compound, (1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol, which represents the R-enantiomer of the parent compound .
Physical and Chemical Properties
Physical State and Appearance
5-Fluoro-2,3-dihydro-1H-inden-1-ol is commercially available as a powder at 95% purity . The physical appearance contributes to its handling characteristics and storage requirements. As a solid at room temperature, it offers stability advantages over liquid compounds for long-term storage and experimental usage.
The melting point range of 36-41°C indicates that the compound transitions to liquid state at relatively low temperatures . This narrow melting point range suggests a relatively pure compound, though the range rather than a sharp melting point may indicate the presence of minor impurities or a mixture of stereoisomers in standard commercial preparations.
Thermodynamic Properties
The available data on thermodynamic properties for 5-Fluoro-2,3-dihydro-1H-inden-1-ol is somewhat limited. The following table summarizes the known thermodynamic parameters:
| Property | Value | Source |
|---|---|---|
| Melting Point | 36-41°C | |
| Boiling Point | Not Available | - |
| Flash Point | Not Available | - |
| Density | Not Available | - |
The lack of comprehensive thermodynamic data suggests opportunities for further characterization of this compound. Such information would be valuable for understanding its behavior in various chemical processes and for safety considerations when handling the compound at elevated temperatures.
Related Compounds and Derivatives
Structural Analogs
Several structural analogs of 5-Fluoro-2,3-dihydro-1H-inden-1-ol appear in the chemical literature, including:
-
(1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol: This is the R-enantiomer of the parent compound, with the hydroxyl group in a specific stereochemical configuration .
-
6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-OL: A brominated derivative with both bromine and fluorine substituents on the aromatic ring. This compound has a molecular weight of 231.06 g/mol and demonstrates how halogen substitutions can be combined to create more complex derivatives .
These structural analogs highlight the versatility of the indanol scaffold and how selective modifications can create a family of related compounds with potentially diverse applications.
Comparative Analysis
A comparison of the basic properties of 5-Fluoro-2,3-dihydro-1H-inden-1-ol and its close structural analogs reveals interesting trends:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 5-Fluoro-2,3-dihydro-1H-inden-1-ol | C₉H₉FO | 152.17 | Fluorine at position 5, hydroxyl at position 1 |
| (1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol | C₉H₉FO | 152.16 | R-stereochemistry at position 1 |
| 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-OL | C₉H₈BrFO | 231.06 | Additional bromine at position 6 |
The 6-Bromo-5-fluoro derivative demonstrates how halogen substitutions affect physical properties - the addition of bromine increases the molecular weight substantially and likely alters the compound's lipophilicity, as indicated by its XLogP3-AA value of 2.3 . This brominated compound also maintains the same hydrogen bond donor count (1) as the parent compound but has a slightly higher hydrogen bond acceptor count (2) , which would influence its solubility profile and potential interactions with biological targets.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume